molecular formula C12H6Cl2FNO2 B6390533 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid CAS No. 1262000-50-9

2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6390533
CAS No.: 1262000-50-9
M. Wt: 286.08 g/mol
InChI Key: UJHNAFYUSNZVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid is an aromatic heterocyclic compound It features a pyridine ring substituted with chloro, fluoro, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid is unique due to its specific combination of chloro, fluoro, and carboxylic acid substituents, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2FNO2/c13-7-1-6(2-8(15)3-7)10-5-16-11(14)4-9(10)12(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHNAFYUSNZVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687714
Record name 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-50-9
Record name 2-Chloro-5-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.